1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Overview
Description
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential in the development of new materials with specific electronic or optical properties.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the derivative and the nature of the target.
Biochemical Pathways
Thiazole derivatives have been reported to impact a variety of pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and protein degradation . The interaction between this compound and these enzymes involves binding to the active site, leading to a decrease in enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby influencing cellular redox balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can involve various interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism . Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of enzymes such as citrate synthase and succinate dehydrogenase.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its transport.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
- 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
- [4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
Uniqueness
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)10-4-2-3-5-11(10)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFVPPYQGMNCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376953 | |
Record name | 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-63-0 | |
Record name | 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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